molecular formula C20H12O B14452336 Benzo(e)pyren-10-ol CAS No. 77508-19-1

Benzo(e)pyren-10-ol

Cat. No.: B14452336
CAS No.: 77508-19-1
M. Wt: 268.3 g/mol
InChI Key: LLBOFIJIBWECNQ-UHFFFAOYSA-N
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Description

Benzo(e)pyren-10-ol is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C20H12O. It is a derivative of benzo(e)pyrene, which is known for its carcinogenic properties. This compound is a less common isomer of benzopyrene and is part of a larger class of compounds that are significant due to their environmental and health impacts .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo(e)pyren-10-ol typically involves the hydroxylation of benzo(e)pyrene. This can be achieved through various methods, including catalytic oxidation and photochemical reactions. One common approach is the use of a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst like iron or copper salts .

Industrial Production Methods

Industrial production of this compound is not well-documented, likely due to its limited commercial applications. the general methods for producing PAHs involve the pyrolysis of organic materials, such as coal tar and petroleum products. These processes can be adapted to produce specific derivatives like this compound through controlled reaction conditions and purification steps .

Chemical Reactions Analysis

Types of Reactions

Benzo(e)pyren-10-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various hydroxylated, nitrated, and halogenated derivatives of this compound. These products are often studied for their environmental and biological impacts .

Scientific Research Applications

Benzo(e)pyren-10-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of benzo(e)pyren-10-ol involves its interaction with cellular components, leading to oxidative stress and DNA damage. It can form adducts with DNA, interfering with transcription and replication processes. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can cause cellular damage .

Comparison with Similar Compounds

Similar Compounds

  • Benzo(a)pyrene
  • Benzo(b)fluoranthene
  • Chrysene
  • Perylene

Uniqueness

Benzo(e)pyren-10-ol is unique due to its specific hydroxylation pattern, which influences its chemical reactivity and biological interactions. Compared to other PAHs, it has distinct properties that make it a valuable compound for studying the effects of hydroxylated PAHs on health and the environment .

Properties

CAS No.

77508-19-1

Molecular Formula

C20H12O

Molecular Weight

268.3 g/mol

IUPAC Name

benzo[e]pyren-10-ol

InChI

InChI=1S/C20H12O/c21-14-9-10-15-16-5-1-3-12-7-8-13-4-2-6-17(18(15)11-14)20(13)19(12)16/h1-11,21H

InChI Key

LLBOFIJIBWECNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C4=C(C=C(C=C4)O)C5=CC=CC(=C53)C=C2

Origin of Product

United States

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